1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one is an organic compound that features a bromine and chlorine atom attached to a phenyl ring, along with a chloropropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-2-(chloromethyl)benzene with 1-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
1-(4-Bromo-2-(chloromethyl)phenyl)-1-chloropropan-2-one: can be compared with other halogenated phenyl compounds such as:
Uniqueness: The unique combination of bromine and chlorine atoms in this compound gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9BrCl2O |
---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[4-bromo-2-(chloromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c1-6(14)10(13)9-3-2-8(11)4-7(9)5-12/h2-4,10H,5H2,1H3 |
InChI Key |
UVJGNMIORPSBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Br)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.